molecular formula C24H30N4O5S B2740952 N-(2-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide CAS No. 933027-92-0

N-(2-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide

Cat. No.: B2740952
CAS No.: 933027-92-0
M. Wt: 486.59
InChI Key: STIHHQIAGLOZNF-UHFFFAOYSA-N
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Description

N-(2-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperazine ring, a sulfonyl group, and a pyrrolidine ring. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.

Mechanism of Action

Target of Action

The primary targets of this compound are alpha1-adrenergic receptors (α1-AR) . These receptors are a class of G-protein-coupled receptors (GPCRs) and have been associated with numerous neurodegenerative and psychiatric conditions . They are targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine .

Mode of Action

The compound interacts with its targets, the alpha1-adrenergic receptors, and shows affinity in the range from 22 nM to 250 nM . The interaction between the compound and its targets leads to changes in the function of these receptors, which can have various effects depending on the specific receptor subtype and the cellular context.

Biochemical Pathways

The compound’s interaction with alpha1-adrenergic receptors can affect various biochemical pathways. For instance, it has been shown to have a protective effect against aluminium-induced neurotoxicity . This is achieved by lowering acetylcholinesterase activity, preventing lipid peroxidation and protein damage, and restoring the levels of endogenous antioxidant enzymes (GST, GPx, GR and GSH) associated with aluminium administration .

Pharmacokinetics

The compound has been found to have adequate pharmacokinetic properties, as supported by in silico study . The absorption, distribution, metabolism, and excretion (ADME) of the compound have been studied, and it has been found to exhibit an acceptable pharmacokinetic profile .

Result of Action

The compound’s action results in molecular and cellular effects that can be beneficial in the treatment of various conditions. For example, it has been shown to improve short-term memory and anxiety levels in rats treated with aluminium chloride . It also attenuates the neurotoxic effects of aluminium chloride, as shown by the improvement in rats’ performance in the Water maze test .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced techniques such as continuous flow reactors, automated synthesis, and purification processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide is unique due to its specific combination of functional groups, which contribute to its distinct chemical reactivity and potential biological activity. Its ability to interact with alpha1-adrenergic receptors with high affinity sets it apart from other similar compounds .

Properties

IUPAC Name

N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]sulfonylethyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N4O5S/c1-33-22-10-6-5-9-21(22)26-12-14-27(15-13-26)34(31,32)16-11-25-24(30)19-17-23(29)28(18-19)20-7-3-2-4-8-20/h2-10,19H,11-18H2,1H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STIHHQIAGLOZNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)S(=O)(=O)CCNC(=O)C3CC(=O)N(C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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